molecular formula C17H20FN B3341785 4-tert-Butyl-N-(2-fluorobenzyl)aniline CAS No. 1042513-60-9

4-tert-Butyl-N-(2-fluorobenzyl)aniline

Cat. No.: B3341785
CAS No.: 1042513-60-9
M. Wt: 257.34 g/mol
InChI Key: NLQQGCGTEKGMEV-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C17H20FN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-fluorobenzyl group, and a tert-butyl group is attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(2-fluorobenzyl)aniline typically involves the following steps:

    N-Alkylation: Aniline is reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-(2-fluorobenzyl)aniline.

    Friedel-Crafts Alkylation: The N-(2-fluorobenzyl)aniline is then subjected to Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group at the para position of the aniline ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-tert-Butyl-N-(2-fluorobenzyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(2-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Lacks the 2-fluorobenzyl group, making it less versatile in certain applications.

    N-(2-fluorobenzyl)aniline: Lacks the tert-butyl group, which may affect its reactivity and stability.

    4-tert-Butyl-N-methylaniline: Contains a methyl group instead of a 2-fluorobenzyl group, leading to different chemical properties.

Uniqueness

4-tert-Butyl-N-(2-fluorobenzyl)aniline is unique due to the presence of both the tert-butyl and 2-fluorobenzyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-tert-butyl-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQQGCGTEKGMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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